
4(3H)-Quinazolinethione, 3-(2-methoxyphenyl)-2-(4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione typically involves multi-step organic reactions. One common method might include:
Formation of the Quinazoline Core: Starting with a suitable anthranilic acid derivative, the quinazoline core can be formed through cyclization reactions.
Substitution Reactions: Introduction of the 2-methoxyphenyl and pyridin-4-yl groups can be achieved through nucleophilic substitution reactions.
Thionation: The final step involves the conversion of the carbonyl group to a thione using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thione group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thione group back to a thiol or even to a hydrocarbon.
Substitution: Various substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, hydrocarbons.
Substitution Products: Various functionalized derivatives depending on the substituents used.
科学的研究の応用
3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Thione-Containing Compounds: Compounds like thiourea and thioacetamide.
Uniqueness
3-(2-Methoxyphenyl)-2-(pyridin-4-yl)quinazoline-4(3H)-thione may offer unique properties due to the combination of the quinazoline core with the thione group and the specific substituents, potentially leading to novel biological activities or chemical reactivity.
特性
CAS番号 |
61351-71-1 |
|---|---|
分子式 |
C20H15N3OS |
分子量 |
345.4 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-2-pyridin-4-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3OS/c1-24-18-9-5-4-8-17(18)23-19(14-10-12-21-13-11-14)22-16-7-3-2-6-15(16)20(23)25/h2-13H,1H3 |
InChIキー |
VSDDJHRJQLWFKI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


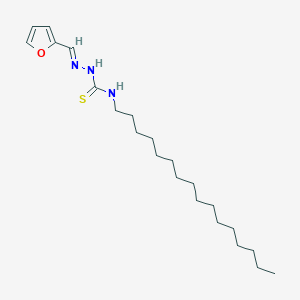
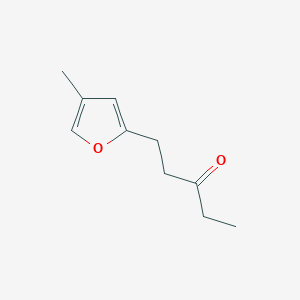
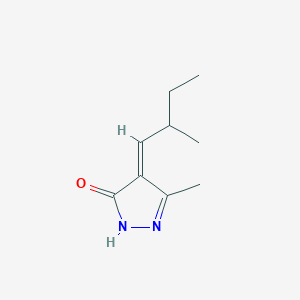
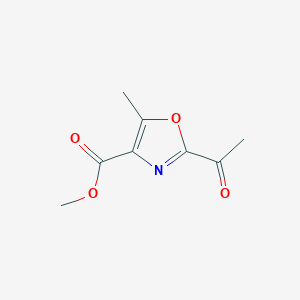
![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
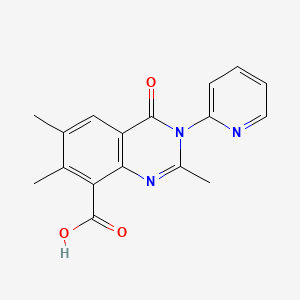
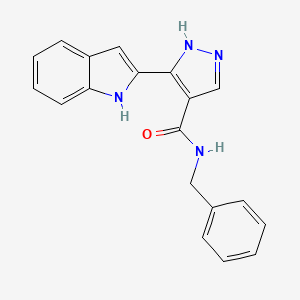
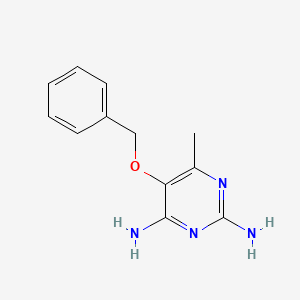
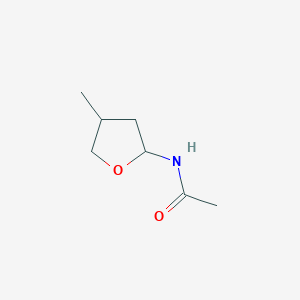

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
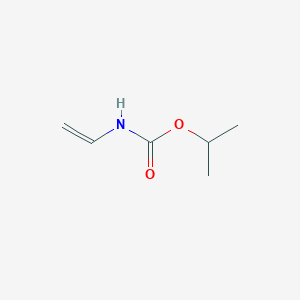
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)
